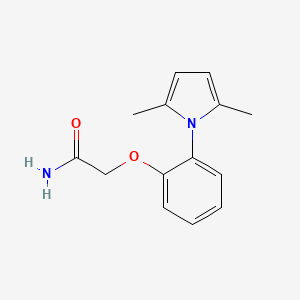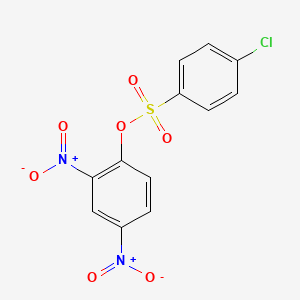
2,4-Dinitrophenyl 4-chlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring, along with a chlorobenzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 4-chlorobenzenesulfonate typically involves the reaction of 2,4-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. This reaction can be carried out in a non-aqueous environment to avoid the formation of undesired pyridinium salts . An alternative method involves the use of an aqueous base with a water-miscible solvent, which has been shown to be more efficient and environmentally benign .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dinitrophenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which is a good leaving group.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride, can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.
Reduction: The major products are the corresponding amines.
Oxidation: The major products include quinones and other oxidized aromatic compounds.
科学的研究の応用
2,4-Dinitrophenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dinitrophenyl 4-chlorobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a good leaving group, facilitating the substitution process. Additionally, the nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the sulfonate group.
4-Chlorobenzenesulfonate: Lacks the nitro groups and is used in various industrial applications.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and has similar reactivity due to the presence of nitro groups.
Uniqueness
2,4-Dinitrophenyl 4-chlorobenzenesulfonate is unique due to the combination of nitro and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical and biochemical applications.
特性
CAS番号 |
973-63-7 |
|---|---|
分子式 |
C12H7ClN2O7S |
分子量 |
358.71 g/mol |
IUPAC名 |
(2,4-dinitrophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H7ClN2O7S/c13-8-1-4-10(5-2-8)23(20,21)22-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChIキー |
VXWLHGSRKDSJBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


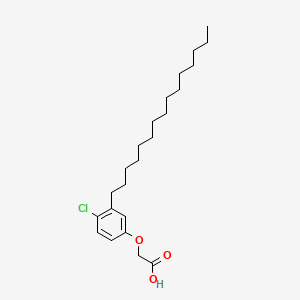


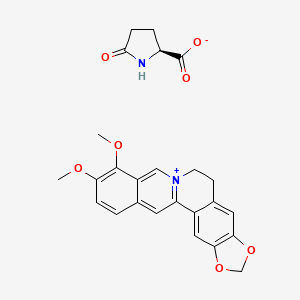

![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
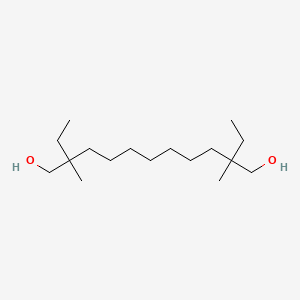

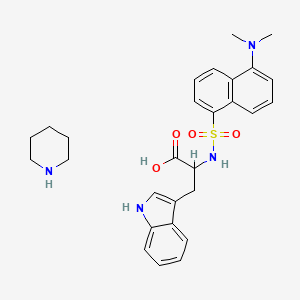
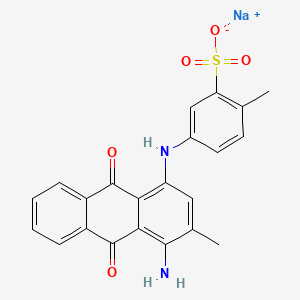

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)
